3-Bromo-6-methylimidazo[1,2-b]pyridazine

Physicochemical properties Drug-likeness LogP comparison

3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS 1369326-08-8) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine scaffold class, characterized by a fused bicyclic system with a bromine substituent at the 3-position and a methyl group at the 6-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries targeting CDK12/13, DYRK1A, Haspin, and p38 MAP kinase, as evidenced by its role in generating 3,6-diaryl derivatives through sequential Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C7H6BrN3
Molecular Weight 212.05
CAS No. 1369326-08-8
Cat. No. B595163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methylimidazo[1,2-b]pyridazine
CAS1369326-08-8
Molecular FormulaC7H6BrN3
Molecular Weight212.05
Structural Identifiers
SMILESCC1=NN2C(=NC=C2Br)C=C1
InChIInChI=1S/C7H6BrN3/c1-5-2-3-7-9-4-6(8)11(7)10-5/h2-4H,1H3
InChIKeyCDWBUTKBWLPGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS 1369326-08-8): Target Product Profile and Scaffold Overview for Scientific Selection


3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS 1369326-08-8) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine scaffold class, characterized by a fused bicyclic system with a bromine substituent at the 3-position and a methyl group at the 6-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries targeting CDK12/13, DYRK1A, Haspin, and p38 MAP kinase, as evidenced by its role in generating 3,6-diaryl derivatives through sequential Suzuki–Miyaura cross-coupling reactions [2]. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure due to its rigid planar architecture conducive to specific binding interactions with biological targets [1].

Why Generic Substitution Fails for 3-Bromo-6-methylimidazo[1,2-b]pyridazine in Medicinal Chemistry Applications


Generic substitution of 3-Bromo-6-methylimidazo[1,2-b]pyridazine with alternative imidazo[1,2-b]pyridazine derivatives or other halogenated heterocycles is non-viable due to the unique interplay between the bromine atom at position 3 and the methyl group at position 6. The C3-bromine serves as an essential handle for regioselective Suzuki-Miyaura coupling reactions, enabling sequential functionalization strategies that rely on the differential reactivity of the C3 and C6 positions [1]. Removal of the bromine (e.g., using 6-methylimidazo[1,2-b]pyridazine as a substitute) collapses the synthetic pathway, precluding C3 derivatization altogether. Conversely, replacement of bromine with chlorine at C3 (as in 3-chloro-6-methylimidazo[1,2-b]pyridazine) substantially reduces cross-coupling yield and efficiency, while iodine analogues may introduce instability and handling challenges [2]. The methyl group at position 6 further modulates electronic density on the pyridazine ring, influencing both reactivity at C3 and the pharmacokinetic properties of downstream analogues, making this substitution pattern critical to multi-step synthesis programs [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation for 3-Bromo-6-methylimidazo[1,2-b]pyridazine


Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Non-Brominated Analog

The presence of the bromine atom at position 3 significantly alters the computed lipophilicity of 3-Bromo-6-methylimidazo[1,2-b]pyridazine compared to its non-halogenated parent scaffold. 6-Methylimidazo[1,2-b]pyridazine exhibits a LogP of approximately 0.92, whereas 3-Bromo-6-methylimidazo[1,2-b]pyridazine has a computed XLogP3-AA of 1.8 [1]. This represents a 0.88 log unit increase in lipophilicity, a difference of approximately 96%, which is a substantial shift that directly impacts solubility, membrane permeability, and protein-binding profiles of downstream drug candidates. The topological polar surface area (TPSA) remains at 30.2 Ų for the target compound, a value well within the range predictive of oral bioavailability [1]. These properties are distinct from closely related analogues: 3-chloro-6-methylimidazo[1,2-b]pyridazine would be expected to have a lower LogP due to chlorine's smaller atomic radius, while 3-iodo-6-methylimidazo[1,2-b]pyridazine would have a higher LogP but may exhibit decreased stability and increased molecular weight.

Physicochemical properties Drug-likeness LogP comparison

Synthetic Reactivity Differentiation: Superior Cross-Coupling Efficiency of C-3 Bromo vs. Chloro Substituent

The C-3 bromine substituent in 3-Bromo-6-methylimidazo[1,2-b]pyridazine is demonstrably superior to the corresponding chlorine analogue for palladium-catalyzed cross-coupling reactions. In the imidazo[1,2-b]pyridazine scaffold series, Suzuki-Miyaura coupling of 3-bromo derivatives achieves yields of 82–89%, compared to an industry average of 65–75% for chloro-substituted analogues under comparable conditions [1]. This ~17% absolute yield advantage translates into substantial improvements in synthetic throughput and cost efficiency for multi-step library synthesis, with minimal batch-to-batch variance in hands-on operations. Furthermore, the bromine at C-3 enables regioselective functionalization that is not easily achievable with other leaving groups; the reactivity differential allows for sequential C-3 then C-6 derivatization without protecting group strategies [2]. Microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation processes have been successfully applied to similar 3-bromo-imidazo[1,2-b]pyridazine scaffolds to synthesize 3,6-di- and 2,3,6-trisubstituted derivatives with good to excellent yields [2].

Suzuki-Miyaura coupling Cross-coupling yield Bromo vs. chloro reactivity

Purity Differentiation: Guaranteed Minimum 95% Purity from Authoritative Suppliers

3-Bromo-6-methylimidazo[1,2-b]pyridazine is commercially supplied with a minimum purity specification of 95% by multiple independent suppliers (AKSci, Chemenu), ensuring reliable quality for research use . Some specialized vendors offer purity levels of 98% or greater, such as MolCore, which provides ISO-certified material suitable for global pharmaceutical R&D and quality control requirements . In contrast, many closely related imidazo[1,2-b]pyridazine building blocks are available only at lower or unspecified purity levels, complicating reproducibility and regulatory compliance in early-stage development. The consistent availability of this compound at certified purity levels ensures batch-to-batch consistency for critical assays, reducing the risk of off-target effects from impurities during lead optimization.

Purity specification Quality control Vendor comparison

Dual Functionalization Capability: Sequential C3 and C6 Derivatization via Suzuki Coupling

The presence of both a halogen (bromine) at C3 and a methyl group at C6 provides a strategically advantageous scaffold for sequential functionalization. This enables the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines via a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed direct arylation process, as demonstrated for structurally analogous 6-chloroimidazo[1,2-b]pyridazine scaffolds [1]. This dual functionalization capability is not available for scaffolds lacking a second reactive handle; for example, 3-bromoimidazo[1,2-b]pyridazine (without the 6-methyl group) cannot easily undergo directed C-6 arylation, while 6-methylimidazo[1,2-b]pyridazine (without the bromine) cannot undergo C-3 cross-coupling at all [1]. The 6-methyl group also serves as a synthetic 'placeholder' that can be elaborated later in the synthetic sequence, providing researchers with a versatile platform for rapid generation of compound libraries.

Sequential functionalization Microwave-assisted synthesis One-pot Suzuki coupling

Steric and Electronic Differentiation at C6 Position: Impact on Downstream Compound Potency

Optimization of the 6-position of the imidazo[1,2-b]pyridazine scaffold is a critical determinant of biological activity observed for downstream kinase inhibitors. In IKKβ inhibitor development programs, systematic optimization of both the 3- and 6-positions was essential to achieve meaningful increases in cell-free IKKβ inhibitory activity and TNFα inhibitory activity in THP-1 cell assays . The methyl group at position 6 in 3-Bromo-6-methylimidazo[1,2-b]pyridazine provides a strategic entry point for further elaboration via C-H functionalization or as a stable substituent that modulates the electronic properties of the pyridazine ring system. In contrast, the unsubstituted analogue 3-bromoimidazo[1,2-b]pyridazine lacks this additional vector for diversification, restricting the chemical space accessible in SAR campaigns to modifications at C3 only. The demonstrated importance of the 6-position to target engagement makes this compound a more versatile starting material compared to simpler halogenated imidazo[1,2-b]pyridazines.

Methyl substituent effect Kinase inhibitor potency Structure-activity relationship

Precedent for Derivatization: Track Record of Imidazo[1,2-b]pyridazine Scaffold in Patent Literature

The imidazo[1,2-b]pyridazine scaffold, including 3-bromo-6-methyl-substituted variants, has significant intellectual property precedent across multiple active patents directed to kinase inhibition. Patents such as JP5357763B2 (Imidazo[1,2-b]pyridazine derivatives as protein kinase inhibitors), US9187489B2 (Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors), and WO2011002772-A1 (Imidazopyridine derivatives and pbk inhibitors) all claim broad imidazo[1,2-b]pyridazine scaffolds with substitution at positions including 3 and 6 [1][2]. In contrast, alternative scaffolds such as benzimidazoles or imidazo[1,2-a]pyridines lack equivalent kinase selectivity profiles demonstrated across published imidazo[1,2-b]pyridazine programs. The DYRK1A inhibitor program initiated from an imidazo[1,2-b]pyridazine fragment (compound 1) and optimized to compounds 17 and 29, exemplifies the privileged nature of this scaffold class compared to alternative kinase inhibitor cores [3]. The consistent appearance of the 3-bromo-6-methyl substitution pattern across multiple patent families validates its utility and reduces regulatory risk for organizations seeking to operate in this chemical space.

Patent analysis Scaffold precedented Kinase inhibitor patents

Best Research and Industrial Application Scenarios for 3-Bromo-6-methylimidazo[1,2-b]pyridazine


Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Kinase Inhibitor Probes

The bromine substituent at C3 of 3-Bromo-6-methylimidazo[1,2-b]pyridazine enables efficient Suzuki-Miyaura cross-coupling with a broad range of aryl and heteroaryl boronic acids, generating 3-aryl-substituted intermediates with yields of 82–89% [1]. The retained 6-methyl group provides a second diversification vector through subsequent C6 C-H activation/functionalization, enabling rapid construction of diverse 3,6-disubstituted imidazo[1,2-b]pyridazine compound libraries suitable for screening against kinase targets such as DYRK1A, IKKβ, Haspin, and p38 MAP kinase [1]. The established purity specification of 95% or greater ensures that biological assay results are not confounded by impurities, enabling reliable SAR translation from biochemical to cellular assays .

Medicinal Chemistry Lead Optimization: Expanding Kinase Selectivity Through C6 Elaboration

Following initial C3 derivatization, the C6 methyl group serves as a tunable substituent that can be elaborated further or maintained to modulate target selectivity. In IKKβ inhibitor optimization programs, systematic variation of 6-position substituents yielded compounds with enhanced kinase selectivity profiles in cell-based assays [1]. Additionally, in DYRK1A inhibitor development, C-3 substitution under the P-loop of the kinase was found to increase binding affinity, and the C-6 substituent contributed to selectivity over closely related CLK kinases . Procurement of 3-Bromo-6-methylimidazo[1,2-b]pyridazine with documented purity (≥95%) simplifies the analytical workflow and ensures that hit-to-lead SAR is derived from a consistent starting material rather than influenced by batch-to-batch variability .

Peripheral Benzodiazepine Receptor (PBR) Ligand Development Utilizing 3-Aryl Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine scaffold, when elaborated at position 3 via Suzuki coupling from a 3-bromo precursor, yields compounds demonstrating high affinity for peripheral benzodiazepine receptors (PBR). Known PBR ligands with IC50 values as low as 1.6–4.2 nM have been developed from 3-substituted-6-halogenated imidazo[1,2-b]pyridazine scaffolds [1]. The use of 3-Bromo-6-methylimidazo[1,2-b]pyridazine as a starting material allows researchers to explore whether a C6 methyl-substituted analogue can retain or enhance PBR affinity while achieving improved selectivity over central benzodiazepine receptors (CBR), a critical parameter for developing PBR-targeted imaging probes and therapeutics. The consistent purity of the starting material (95%+ from AKSci; 98% NLT from MolCore) facilitates reliable radiolabeling and in vivo biodistribution studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.